4-Chloro-6-(4-nitrophenoxy)pyrimidine
Overview
Description
4-Chloro-6-(4-nitrophenoxy)pyrimidine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a chloro group at position 4 and a nitrophenoxy group at position 6 on the pyrimidine ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(4-nitrophenoxy)pyrimidine typically involves the reaction of 4-chloropyrimidine with 4-nitrophenol under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic aromatic substitution, where the nitrophenol displaces the chlorine atom on the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This often involves continuous flow reactors and automated systems to ensure consistent quality and yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(4-nitrophenoxy)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by other nucleophiles, such as amines or thiols, to form different derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, thiols, and bases (e.g., potassium carbonate) in solvents like DMF or ethanol.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Various substituted pyrimidines depending on the nucleophile used.
Reduction: 4-Chloro-6-(4-aminophenoxy)pyrimidine.
Oxidation: Oxidized derivatives of the pyrimidine ring.
Scientific Research Applications
4-Chloro-6-(4-nitrophenoxy)pyrimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(4-nitrophenoxy)pyrimidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent reactions.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-(4-aminophenoxy)pyrimidine: Similar structure but with an amino group instead of a nitro group.
4-Chloro-6-(4-methoxyphenoxy)pyrimidine: Contains a methoxy group instead of a nitro group.
4-Chloro-6-(4-hydroxyphenoxy)pyrimidine: Contains a hydroxy group instead of a nitro group.
Uniqueness
4-Chloro-6-(4-nitrophenoxy)pyrimidine is unique due to the presence of both a chloro and a nitrophenoxy group, which confer specific chemical reactivity and potential biological activity. The nitro group can be reduced to an amino group, providing a versatile intermediate for further chemical modifications.
Properties
IUPAC Name |
4-chloro-6-(4-nitrophenoxy)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3O3/c11-9-5-10(13-6-12-9)17-8-3-1-7(2-4-8)14(15)16/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZXIWIUCQFFQDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=CC(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70559398 | |
Record name | 4-Chloro-6-(4-nitrophenoxy)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70559398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124041-03-8 | |
Record name | 4-Chloro-6-(4-nitrophenoxy)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70559398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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